molecular formula C16H8ClF3N4S B287352 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287352
M. Wt: 380.8 g/mol
InChI Key: KDDORQBCERSCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CTT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CTT is a heterocyclic compound that contains a triazole and thiadiazole ring system.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of seizures.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anticonvulsant activity by modulating the activity of GABA and glutamate receptors.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum pharmacological activity, which makes it a promising candidate for the development of new drugs. 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the significant areas of research is the development of new drugs based on the structure of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The potential of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an antibacterial and antifungal agent also needs further investigation. In addition, the mechanism of action of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be fully elucidated to determine its potential as a therapeutic agent. Finally, the development of new methods for the synthesis of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives may lead to the discovery of new pharmacologically active compounds.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with broad-spectrum pharmacological activity. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it an exciting area of research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been discussed in this paper. Further research on 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives may lead to the development of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction of 4-chlorophenyl hydrazine and 4-(trifluoromethyl)benzaldehyde followed by cyclization with thiosemicarbazide. The reaction is carried out under reflux in ethanol and yields 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in several scientific research applications. One of the significant applications is in medicinal chemistry, where 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent antitumor, anti-inflammatory, and anticonvulsant activities. In addition, 6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as an antibacterial and antifungal agent.

properties

Product Name

6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H8ClF3N4S

Molecular Weight

380.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8ClF3N4S/c17-12-7-3-10(4-8-12)14-23-24-13(21-22-15(24)25-14)9-1-5-11(6-2-9)16(18,19)20/h1-8H

InChI Key

KDDORQBCERSCFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.